2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid
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Overview
Description
2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This compound is characterized by the presence of a hydroxyphenyl group and a carboxylic acid group attached to the benzothiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that the interaction of similar compounds with their targets can be influenced by hydrogen bonding and van der waals forces . This suggests that 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to be involved in various biochemical pathways, such as the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects, such as suppression of macrophage foam cell formation and inhibition of key-digestive enzymes .
Action Environment
It’s known that factors such as genetics, environmental factors, sex, and race can contribute to the development of an immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with 4-hydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzothiazole ring. The reaction mixture is heated to a temperature range of 150-200°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-phenyl)-benzothiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(4-Methoxy-phenyl)-benzothiazole-6-carboxylic acid: Contains a methoxy group instead of a hydroxy group, potentially altering its electronic properties and reactivity.
2-(4-Hydroxy-phenyl)-benzothiazole-6-sulfonic acid: Contains a sulfonic acid group, which may enhance its water solubility and acidity.
Uniqueness
2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUXDJTCIQKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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